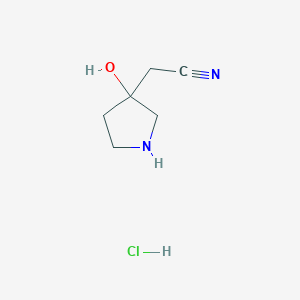

2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride

Descripción

Propiedades

IUPAC Name |

2-(3-hydroxypyrrolidin-3-yl)acetonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.ClH/c7-3-1-6(9)2-4-8-5-6;/h8-9H,1-2,4-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTGIQRMAXEVSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(CC#N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909313-98-9 | |

| Record name | 2-(3-hydroxypyrrolidin-3-yl)acetonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride typically involves the reaction of 3-hydroxypyrrolidine with acetonitrile in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or alkylated derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Inhibitors of NAPE-PLD :

- Research has demonstrated that derivatives of compounds containing the hydroxypyrrolidine structure can serve as potent inhibitors of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). For instance, modifications to the structure have shown significant increases in inhibitory potency, suggesting that 2-(3-hydroxypyrrolidin-3-yl)acetonitrile hydrochloride could be optimized for similar applications .

-

Dopaminergic Activity :

- The compound's structure allows it to potentially interact with dopamine receptors. Studies have focused on optimizing compounds that exhibit affinity for D3 dopamine receptors, which are implicated in various neuropsychiatric disorders. The presence of the hydroxypyrrolidine moiety is crucial for enhancing receptor selectivity and activity .

-

Analgesic Properties :

- There is ongoing research into the analgesic properties of compounds related to this compound. The aim is to develop drugs that provide pain relief while minimizing addictive properties associated with traditional opioids. The compound may play a role in achieving a balance between efficacy and safety in pain management .

Case Study 1: Structure-Activity Relationship (SAR) Analysis

A study focused on the SAR of pyrrolidine derivatives highlighted that substituting morpholine groups with hydroxypyrrolidine significantly increased the potency of NAPE-PLD inhibitors. The optimal combination resulted in compounds exhibiting nanomolar inhibitory activity, indicating the potential application of this compound as a lead compound for drug development .

| Compound | IC₅₀ (nM) | Comments |

|---|---|---|

| LEI-401 | 72 | Most potent inhibitor identified |

| R1 | 100 | Moderate activity |

| R2 | 150 | Lower potency |

Case Study 2: Dopamine Receptor Interaction

Research into dopamine receptor interactions found that compounds with a hydroxypyrrolidine structure showed promising results in selectively targeting D3 receptors over D2 receptors. This selectivity is crucial for developing treatments for conditions like schizophrenia and addiction without the side effects associated with non-selective agents .

| Compound | D3 Affinity | D2 Affinity | Selectivity Ratio |

|---|---|---|---|

| Compound A | High | Low | 10:1 |

| Compound B | Moderate | Moderate | 5:1 |

Mecanismo De Acción

The mechanism of action of 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride

- CAS Registry Number : 1909313-98-9

- Molecular Weight : 162.62 g/mol

- MDL Number : MFCD29762955

Commercial Status :

- As of March 2025, the compound is temporarily out of stock globally, with price variations noted across regions (e.g., discounts available for online orders in China, the U.S., and Europe) .

Structural Features :

The molecule contains a pyrrolidine ring substituted with a hydroxyl group at the 3-position and an acetonitrile moiety linked via a methylene group. The hydrochloride salt enhances its stability and solubility for synthetic applications.

Comparison with Structural Analogs

Structural and Functional Similarities

The compound belongs to a class of nitrogen-containing heterocycles with applications in pharmaceutical intermediates. Below is a comparative analysis with key analogs:

Key Observations:

Pyridine-based analogs (e.g., 6622-91-9) exhibit aromatic character, altering electronic properties and binding affinities in medicinal chemistry contexts .

Functional Group Impact :

- The hydroxyl group in the target compound enhances hydrogen-bonding capacity, a feature absent in esters (e.g., 39998-25-9) or cyclopropane derivatives (e.g., 1268444-68-3) .

- The nitrile group (-CN) in the target compound and 1314910-43-4 facilitates nucleophilic substitutions, critical for synthesizing amines or carboxylic acids .

Commercial Availability: The hydrochloride salt form of the target compound is prioritized for industrial use due to stability, whereas analogs like 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile (non-salt form) are discontinued .

Actividad Biológica

2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves its interactions with various molecular targets. The hydroxypyrrolidine moiety is known to influence enzyme inhibition and receptor binding, which are critical for therapeutic effects. The compound's structure allows it to modulate biological pathways, potentially affecting cellular processes such as proliferation, apoptosis, and signal transduction.

Antitumor Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit tumor growth and metastasis by targeting the colchicine-binding site on tubulin, leading to disrupted microtubule formation and subsequent cell cycle arrest in cancer cells .

Neurotransmitter Modulation

The presence of the hydroxypyrrolidine structure suggests potential activity in modulating neurotransmitter systems. Compounds with similar structures have been implicated in the modulation of neurotransmitter release, which could be beneficial in treating neurological disorders .

Case Studies

- Antiproliferative Studies : In vitro studies demonstrated that compounds with similar structural features exhibited antiproliferative effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) models. The introduction of specific substituents significantly enhanced their efficacy .

- Enzyme Inhibition : A study focused on the interaction of pyrrolidine derivatives with enzymes involved in metabolic pathways. The findings suggested that these compounds could serve as potent inhibitors, thereby influencing metabolic regulation .

Data Table: Biological Activity Overview

Q & A

Basic: What synthetic routes are recommended for 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves cyclization or functionalization of pyrrolidine precursors. For example, analogous compounds (e.g., pyrrolidine-3-carbonitrile derivatives) are synthesized via nucleophilic substitution or condensation reactions. Key factors include:

- Reagents : Use of triethylamine as a base to deprotonate intermediates and acetonitrile as a solvent for solubility optimization .

- Temperature : Reactions often proceed at elevated temperatures (e.g., 70°C) to enhance kinetics .

- Purification : Column chromatography or recrystallization in methanol/water mixtures improves purity.

Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction time.

Advanced: How can conflicting NMR data for stereoisomers of this compound be resolved?

Answer:

Stereochemical ambiguity in the pyrrolidine ring can lead to overlapping signals. Strategies include:

- 2D NMR : Use HSQC (Heteronuclear Single Quantum Coherence) and NOESY to assign spatial correlations and confirm ring conformation.

- Chiral Derivatization : React with chiral auxiliaries (e.g., Mosher’s acid) to differentiate enantiomers via distinct chemical shifts .

- Computational Modeling : Compare experimental spectra with DFT-calculated shifts (e.g., using Gaussian or ORCA software) for stereochemical validation.

Basic: What spectroscopic techniques are critical for characterizing structural integrity?

Answer:

- FT-IR : Confirms nitrile (C≡N) and hydroxyl (-OH) groups via peaks at ~2250 cm⁻¹ and 3200–3600 cm⁻¹, respectively .

- LC-MS : Validates molecular weight (e.g., [M+H]⁺ ion) and detects impurities (e.g., via fragmentation patterns) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) and carbon types (nitrile carbon at ~120 ppm) .

Advanced: What computational methods predict biological target interactions?

Answer:

- Molecular Docking : Tools like AutoDock Vina simulate binding to receptors (e.g., GPCRs or enzymes) using crystal structures from the PDB .

- MD Simulations : Assess stability of ligand-receptor complexes over nanoseconds (e.g., using GROMACS) to validate docking results.

- QSAR Models : Relate structural descriptors (e.g., logP, polar surface area) to activity data from analogous compounds .

Basic: How should stability studies be designed for this compound under varying conditions?

Answer:

- pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC at 24/48/72-hour intervals. Acetonitrile/water (70:30) is a common mobile phase .

- Thermal Stability : Store aliquots at -20°C, 4°C, and 25°C; assess decomposition by TLC or LC-MS.

- Light Sensitivity : Expose to UV (254 nm) and measure absorbance changes. Use amber vials for light-sensitive samples .

Advanced: How does pyrrolidine ring stereochemistry affect biological activity?

Answer:

- Enantiomer-Specific Assays : Test (R)- and (S)-isomers in receptor-binding assays (e.g., radioligand displacement) to identify active configurations .

- Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IA) for resolution.

- Pharmacokinetics : Compare AUC and half-life of enantiomers in rodent models to correlate stereochemistry with metabolic stability .

Basic: What impurities are common in synthesis, and how are they detected?

Answer:

- Byproducts : Unreacted intermediates (e.g., pyrrolidine precursors) or hydrolysis products (e.g., carboxylic acids).

- Detection : Reverse-phase HPLC with UV detection (220–254 nm) using C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) .

- Quantification : Calibrate against reference standards (e.g., USP guidelines) for impurity profiling .

Advanced: What in vitro assays assess pharmacokinetic properties?

Answer:

- Caco-2 Permeability : Measure apical-to-basolateral transport to predict intestinal absorption.

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to estimate metabolic clearance .

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to determine free fraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.